molecular formula C10H12F2N2O B13559459 2-(3,3-Difluorocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one

2-(3,3-Difluorocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13559459
M. Wt: 214.21 g/mol
InChI Key: NEIFYLJDNLIOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluorocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a difluorocyclopentyl group and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Difluorocyclopentyl Group:

    Construction of the Dihydropyrimidinone Core: The core structure is formed through a cyclization reaction involving appropriate precursors such as urea or thiourea and β-ketoesters.

    Coupling of the Two Fragments: The final step involves coupling the difluorocyclopentyl group with the dihydropyrimidinone core under specific reaction conditions, often using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,3-Difluorocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Difluorocyclopentyl)acetic acid
  • 2-(3,3-Difluorocyclopentyl)ethanol
  • (3,3-Difluorocyclopentyl)methylsulfonylcyclohexane

Uniqueness

2-(3,3-Difluorocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one stands out due to its unique combination of a difluorocyclopentyl group and a dihydropyrimidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C10H12F2N2O

Molecular Weight

214.21 g/mol

IUPAC Name

2-(3,3-difluorocyclopentyl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H12F2N2O/c1-6-4-8(15)14-9(13-6)7-2-3-10(11,12)5-7/h4,7H,2-3,5H2,1H3,(H,13,14,15)

InChI Key

NEIFYLJDNLIOAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)C2CCC(C2)(F)F

Origin of Product

United States

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